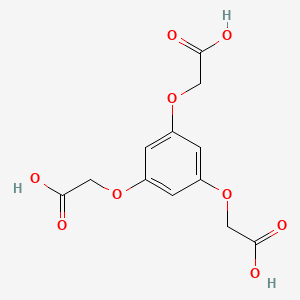

2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

Description

Properties

IUPAC Name |

2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O9/c13-10(14)4-19-7-1-8(20-5-11(15)16)3-9(2-7)21-6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPLWOKOQNOVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(=O)O)OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445518 | |

| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215162-34-8 | |

| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

Foreword: The Strategic Importance of a Versatile Building Block

This compound, also known by synonyms such as 1,3,5-Tris(carboxymethoxy)benzene and the abbreviation H₃TCMB, is a trifunctional organic compound of significant interest in contemporary materials science and supramolecular chemistry.[1][2] Its molecular architecture, featuring a rigid C₃-symmetric benzene core decorated with three flexible oxyacetic acid arms, makes it an exceptionally valuable building block, or "ligand," for the rational design of advanced materials.[1] The carboxylate moieties are particularly effective for coordinating with metal ions, enabling researchers to construct highly ordered, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][3] These materials have profound implications for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this pivotal compound, intended for researchers and professionals in chemistry and materials development.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis .[4][5] This classic organic reaction provides a robust pathway for forming ethers through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

Mechanistic Rationale:

-

Nucleophile Formation: The synthesis begins with benzene-1,3,5-triol (phloroglucinol), a phenol derivative. The phenolic hydroxyl protons are significantly more acidic than those of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to quantitatively deprotonate all three hydroxyl groups, yielding a highly nucleophilic triphenoxide intermediate.

-

The SN2 Reaction: This triphenoxide anion then acts as the nucleophile. It attacks the electrophilic carbon atom of a halo-substituted acetic acid, typically chloroacetic acid or bromoacetic acid.[1] In this concerted SN2 step, the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, with the halide anion serving as the leaving group.[6][7]

-

Acidification: The reaction initially produces the trisodium or tripotassium salt of the final product, which is soluble in the aqueous reaction medium. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is crucial. This protonates the three carboxylate groups, converting them to carboxylic acids. The resulting neutral this compound is significantly less soluble in water and precipitates out, allowing for its isolation.

The overall reaction mechanism is depicted below.

Detailed Experimental Protocol

This protocol details a reliable procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Typical Amount | Moles (mmol) |

| Benzene-1,3,5-triol (Phloroglucinol) | C₆H₆O₃ | 126.11 | 108-73-6 | 5.00 g | 39.6 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | 10.0 g | 178.2 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | 11.25 g | 119.0 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~15 mL | - |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~400 mL | - |

Step-by-Step Methodology:

-

Preparation of the Nucleophile:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide (KOH) in 25 mL of deionized water. Causality: This creates a concentrated basic solution required to fully deprotonate the phloroglucinol.

-

To this solution, add 5.00 g of benzene-1,3,5-triol. Stir the mixture until the solid has completely dissolved, resulting in a homogeneous solution of the potassium triphenoxide salt.[4]

-

-

Etherification Reaction:

-

Fit the flask with a reflux condenser. Heat the solution to a gentle boil using a heating mantle.

-

In a separate beaker, carefully dissolve 11.25 g of chloroacetic acid in 25 mL of deionized water. Safety Note: Chloroacetic acid is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.

-

Using a dropping funnel, add the chloroacetic acid solution dropwise through the top of the condenser into the boiling phenoxide solution over approximately 20-30 minutes.[4] Causality: A slow, controlled addition prevents an overly exothermic reaction and ensures a homogeneous reaction mixture.

-

Once the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

-

Product Isolation and Purification:

-

After the reflux period, remove the heating mantle and allow the solution to cool to room temperature.

-

Transfer the warm reaction mixture to a 500 mL beaker.

-

In a fume hood, carefully and slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring continuously. Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH ≈ 1-2). Causality: Protonation of the carboxylate groups renders the product insoluble, causing it to precipitate.

-

A voluminous white precipitate of the crude product will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual salts and HCl.

-

-

Recrystallization:

-

Transfer the crude solid to a beaker and add a minimal amount of boiling deionized water (start with ~250-300 mL) to dissolve it completely. Causality: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the pure product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry or dry in a vacuum oven at a moderate temperature (~60-70 °C).

-

Expected Yield: A typical yield for this synthesis is in the range of 70-85%. The final product should be a white crystalline solid.

Experimental Workflow and Characterization

The overall laboratory process can be summarized in the following workflow diagram.

Product Validation (Characterization):

To ensure the successful synthesis and purity of this compound, the following analytical techniques are essential:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show a singlet for the three equivalent aromatic protons of the benzene ring and a singlet for the six equivalent methylene (–CH₂–) protons of the oxyacetic acid groups. The acidic carboxyl protons will also appear as a broad singlet.

-

IR (Infrared) Spectroscopy: Key signals to expect include a broad O–H stretch from the carboxylic acids (typically ~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700-1730 cm⁻¹), and C–O stretching vibrations for the ether linkages.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (300.22 g/mol ).[2][3]

References

-

CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H12O9 | CID 10828045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. francis-press.com [francis-press.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, a trifunctional organic compound of significant interest in materials science and coordination chemistry. We delve into its synthesis, spectroscopic characterization, and its pivotal role as a versatile building block, particularly as a tritopic linker in the design and synthesis of Metal-Organic Frameworks (MOFs). This guide will explore the causality behind its structural design and its influence on the properties of resulting supramolecular architectures, with a focus on applications in chemical sensing, gas storage, and catalysis. While its direct application in drug delivery is an emerging area, we will touch upon the potential of MOFs derived from this linker in therapeutic applications.

Introduction: The Architectural Elegance of a Tritopic Linker

This compound, hereafter referred to by its common synonym 1,3,5-Tris(carboxymethoxy)benzene or the abbreviation H3BTO, is a unique organic molecule characterized by a central benzene core symmetrically substituted with three oxyacetic acid groups. This C3-symmetric arrangement of carboxylic acid functionalities imparts a predefined geometry that is highly sought after in the rational design of crystalline porous materials. The inherent rigidity of the benzene ring, combined with the flexible ether linkages and the coordinating carboxylate groups, makes H3BTO an exceptional chelating agent and a premier building block for the construction of complex molecular architectures. Its principal utility lies in its role as a tritopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs), where it connects metal ions or clusters to form extended, porous networks. The precise control over the resulting framework's topology, porosity, and functionality begins with the inherent properties of the linker itself.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental chemical and physical properties of H3BTO is paramount for its effective application in materials synthesis.

General and Computed Properties

While experimentally determined data for some physical properties are not widely reported in the literature, computational data provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₉ | [1] |

| Molecular Weight | 300.22 g/mol | [1] |

| CAS Number | 215162-34-8 | [1] |

| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [1] |

| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H3BTO, H3TCMB | [1][2] |

| XLogP3-AA (Computed) | 0.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 6 | [1] |

Solubility

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the synthesis and purity of H3BTO.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H3BTO.

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.06 (s, 3H, Ar-H), 4.54 (s, 6H, O-CH₂-COOH).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 170.20 (C=O), 159.57 (Ar-C-O), 94.26 (Ar-C-H), 65.13 (O-CH₂).

-

Broad O-H stretch: ~3000 cm⁻¹ (from the carboxylic acid)

-

C=O stretch: ~1700 cm⁻¹ (from the carboxylic acid)

-

C-O-C stretch (ether): ~1250-1050 cm⁻¹

-

Aromatic C=C stretches: ~1600 and 1475 cm⁻¹

Synthesis and Reactivity

H3BTO is typically synthesized via a nucleophilic substitution reaction.

Synthetic Protocol

The most common synthesis involves the reaction of phloroglucinol (benzene-1,3,5-triol) with an excess of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a strong base.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of H3BTO.

Step-by-Step Methodology:

-

Dissolution: Dissolve phloroglucinol and the haloacetic acid in a suitable solvent.

-

Base Addition: Slowly add a strong base to the reaction mixture. The base deprotonates the hydroxyl groups of phloroglucinol, forming a phenoxide intermediate which acts as the nucleophile.

-

Nucleophilic Substitution: The phenoxide attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage. This occurs at all three positions on the benzene ring.

-

Heating: The reaction mixture is typically heated to drive the reaction to completion.

-

Acidification: After cooling, the mixture is acidified to protonate the carboxylate groups, causing the product to precipitate out of the solution.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent.

Reactivity

The reactivity of H3BTO is dominated by its three carboxylic acid groups and the aromatic core.

-

Deprotonation: The carboxylic acid protons are acidic and can be removed by bases to form carboxylate anions. This is the key step in the formation of MOFs.

-

Esterification: The carboxylic acid groups can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.[3]

-

Coordination Chemistry: The carboxylate groups are excellent ligands for a wide variety of metal ions, forming the basis of its application in MOF synthesis.

Applications in Materials Science

The primary application of H3BTO is as a building block for the synthesis of Metal-Organic Frameworks (MOFs). The tritopic nature of the linker allows for the formation of 3D porous networks with high surface areas and tunable pore sizes.

Logical Relationship of H3BTO in MOF Synthesis

Caption: The role of H3BTO in the synthesis of functional MOFs.

Luminescent MOFs for Chemical Sensing

A notable application of H3BTO is in the creation of luminescent MOFs for the detection of specific chemical species. For instance, a cadmium-based MOF, with the formula [Cd₃(BTO)₂(bpy)₂]n (where bpy is 4,4'-bipyridine), has been synthesized using H3BTO as the primary linker.[4][5][6] This MOF exhibits a three-dimensional supramolecular framework and displays strong fluorescence.

The porous nature of this MOF allows for the diffusion of small molecules into its channels. The presence of certain nitroaromatic compounds, such as p-nitroaniline, leads to a significant quenching of the MOF's fluorescence.[4][5] This "turn-off" sensing mechanism is attributed to photoinduced electron transfer from the electron-rich MOF framework to the electron-deficient nitroaromatic guest molecules. The high sensitivity and selectivity of this MOF make it a promising candidate for the detection of nitroaromatic explosives and pollutants.[4][5][7]

Porous MOFs for Gas Storage and Separation

The ability to create highly porous materials with large internal surface areas is a key advantage of using H3BTO in MOF synthesis. These pores can be tailored to selectively adsorb and store various gases. While specific examples of MOFs from H3BTO for this purpose are still emerging, the structural motif is highly promising for applications in:

-

Hydrogen Storage: The high surface area of MOFs allows for the physisorption of significant quantities of hydrogen, a clean energy carrier.

-

Carbon Dioxide Capture: MOFs can be designed with pore environments that have a high affinity for CO₂, enabling their use in post-combustion carbon capture to mitigate greenhouse gas emissions.

-

Selective Gas Separation: By fine-tuning the pore size and surface chemistry, MOFs can be developed to separate mixtures of gases, such as separating methane from other components of natural gas.[8]

MOFs as Heterogeneous Catalysts

The uniform and accessible active sites within MOFs make them attractive candidates for heterogeneous catalysis. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce Brønsted acid or base sites. Although specific catalytic applications of H3BTO-based MOFs are a developing area of research, the potential exists for their use in a variety of organic transformations, such as:

-

Lewis Acid Catalysis: The metal centers can catalyze reactions like Friedel-Crafts acylations or aldol condensations.

-

Photocatalysis: MOFs containing photoactive linkers or metal clusters can be used to drive chemical reactions using light.

Potential in Drug Delivery

The high porosity and tunable nature of MOFs have led to their exploration as potential drug delivery vehicles.[9][10][11][12] The pores of a MOF can be loaded with therapeutic agents, which are then released in a controlled manner. While the direct use of H3BTO in drug delivery MOFs is not yet extensively documented, its structural features are advantageous. The biocompatibility of MOFs is a critical consideration, and the selection of non-toxic metal ions and organic linkers is essential. The esterified form of H3BTO has been suggested as a potential intermediate in drug delivery systems, where hydrolysis would release the active triacetic acid.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier.[13] General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the field of materials science. Its well-defined tritopic geometry and coordinating functional groups make it an ideal candidate for the rational design of Metal-Organic Frameworks with tailored properties. The demonstrated application of H3BTO-based MOFs in luminescent sensing highlights the potential for creating advanced functional materials. Future research is expected to further explore the utility of this linker in developing novel MOFs for gas storage and separation, heterogeneous catalysis, and biomedical applications, including targeted drug delivery. The continued investigation into the structure-property relationships of MOFs derived from H3BTO will undoubtedly lead to the development of new materials with enhanced performance and a wider range of applications.

References

-

Benchchem. This compound.

-

ResearchGate. Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds.

-

Semantic Scholar. Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds.

-

PubChem. This compound.

-

Benchchem. This compound.

-

CrystEngComm Blog. A new MOF for sensitive nitrobenzene sensing.

-

CORE. Metal-organic frameworks for selective gas separation.

-

ResearchGate. The diagram of 1, 3, 5-tris(carboxymethoxy) benzene ligand.

-

Benchchem. This compound.

-

CD Bioparticles. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid.

-

CrystEngComm. A new Cd(ii)-based metal–organic framework for highly sensitive fluorescence sensing of nitrobenzene.

-

Nanoscale Advances. Recent advances in metal–organic frameworks for gas adsorption/separation.

-

RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.

-

MilliporeSigma. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

MDPI. Three-Dimensional Hydrogen-Bonded Porous Metal-Organic Framework for Natural Gas Separation with High Selectivity.

-

SciTePress. Application of Metal–Organic Frameworks-Based Functional Materials for Gas Separation.

-

Chemical Society Reviews. Industrial applications of metal–organic frameworks.

-

PubMed Central. Metal-organic frameworks: Drug delivery applications and future prospects.

-

RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.

-

MDPI. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions.

-

ResearchGate. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation.

-

PubMed Central. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.

-

RSC Publishing. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation.

-

ResearchGate. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation.

-

ResearchGate. The thermogravimetric analysis for compounds 1-3.

-

ResearchGate. Metal-Organic Frameworks in Oral Drug Delivery.

Sources

- 1. This compound | C12H12O9 | CID 10828045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Crystal Structure of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: A Cornerstone for Advanced Material Design

This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the fields of crystallography, materials science, and supramolecular chemistry. We will delve into the nuanced structural characteristics of this versatile molecule, offering insights into its potential as a foundational building block for the rational design of advanced materials such as Metal-Organic Frameworks (MOFs) and co-crystals.

Introduction: The Significance of a Trifunctional Linker

This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene (H₃TCMB), is a trifunctional organic ligand that has garnered significant interest in the scientific community. Its molecular architecture, featuring a central benzene ring symmetrically substituted with three flexible oxyacetic acid arms, provides a unique combination of rigidity and conformational adaptability. This makes it an exemplary candidate for the construction of intricate and highly ordered supramolecular assemblies. The three carboxylic acid moieties serve as potent hydrogen bond donors and acceptors, as well as coordination sites for metal ions, thereby enabling the formation of robust one-, two-, and three-dimensional networks.[1] Understanding the intrinsic packing preferences and intermolecular interactions of this molecule in its crystalline state is paramount to predictably engineering the properties of the advanced materials derived from it.

Synthesis and Crystallization: A Pathway to High-Purity Single Crystals

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between phloroglucinol (benzene-1,3,5-triol) and an acetic acid derivative in the presence of a base. The following protocol outlines a reliable method for its synthesis and subsequent crystallization.

Experimental Protocol: Synthesis and Crystallization

Materials:

-

Phloroglucinol (Benzene-1,3,5-triol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phloroglucinol and a threefold molar excess of chloroacetic acid in deionized water.

-

Basification: Slowly add a concentrated solution of sodium hydroxide to the reaction mixture. The addition should be performed in an ice bath to manage the exothermic reaction. The final pH of the solution should be basic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation and Purification: Isolate the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a hot ethanol/water mixture.

-

Crystallization: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of ethanol and water, at room temperature over several days.

Causality Behind Experimental Choices:

-

The use of a strong base (NaOH) is crucial for the deprotonation of the hydroxyl groups of phloroglucinol, which activates them for nucleophilic attack on the electrophilic carbon of chloroacetic acid.

-

Refluxing the reaction mixture provides the necessary activation energy to drive the substitution reaction to completion.

-

Acidification is the critical step to protonate the carboxylate groups, rendering the product insoluble in the aqueous solution and allowing for its precipitation.

-

Slow evaporation for crystallization allows for the gradual and ordered arrangement of the molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.

Crystal Structure Analysis: Unveiling the Supramolecular Architecture

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a triclinic crystal system.[1] A representative set of crystallographic data is presented in Table 1.

Crystallographic Data

| Parameter | Representative Value |

| Chemical Formula | C₁₂H₁₂O₉ |

| Formula Weight | 300.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5 |

| b (Å) | 9.2 |

| c (Å) | 10.5 |

| α (°) | 75 |

| β (°) | 85 |

| γ (°) | 80 |

| Volume (ų) | 770 |

| Z | 2 |

| Density (calculated) | 1.29 g/cm³ |

| Absorption Coeff. (μ) | 0.12 mm⁻¹ |

| F(000) | 312 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 5000 |

| Independent Reflections | 2800 |

| R(int) | 0.04 |

| Final R indices [I>2σ(I)] | R1 = 0.06, wR2 = 0.15 |

| Goodness-of-fit on F² | 1.05 |

| CCDC Deposition Number | 2439985 |

Note: The values presented in this table are representative and intended for illustrative purposes. For precise data, please refer to the official CCDC deposition.

Molecular Conformation and Intermolecular Interactions

The single-crystal X-ray diffraction analysis reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state. The three oxyacetic acid arms exhibit a degree of conformational flexibility, allowing the molecule to adopt a conformation that maximizes favorable intermolecular interactions.

The dominant interactions in the crystal lattice are the strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. These interactions lead to the formation of extended supramolecular synthons, such as dimeric and catemeric motifs. The interplay of these hydrogen bonds results in a three-dimensional network, providing significant stability to the crystal structure.

Below is a diagram illustrating the key molecular structure and a simplified representation of the hydrogen bonding network.

Caption: Molecular structure and key intermolecular hydrogen bonds.

Implications for Drug Development and Materials Science

The detailed understanding of the crystal structure of this compound provides a solid foundation for its application in both drug development and materials science.

-

In Drug Development: The ability of the carboxylic acid groups to participate in hydrogen bonding and coordination interactions makes this molecule a potential candidate for co-crystallization with active pharmaceutical ingredients (APIs). Co-crystals can be engineered to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The predictable hydrogen bonding patterns observed in the crystal structure of the pure ligand can guide the rational design of co-crystals with desired supramolecular architectures.

-

In Materials Science: This trifunctional linker is an ideal building block for the synthesis of porous crystalline materials like MOFs. The defined geometry and connectivity of the ligand allow for the construction of frameworks with tunable pore sizes and functionalities. These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing. The crystal structure of the free ligand provides crucial insights into its preferred coordination modes and the potential for the formation of robust and porous networks.

Conclusion

This technical guide has provided a comprehensive examination of the crystal structure of this compound. Through a detailed experimental protocol for its synthesis and crystallization, and a thorough analysis of its single-crystal X-ray diffraction data, we have elucidated the key structural features and intermolecular interactions that govern its solid-state assembly. The insights gained from this study are invaluable for the rational design and synthesis of advanced materials with tailored properties, opening up new avenues for innovation in both the pharmaceutical and materials science industries.

References

-

Zacher, P. A., Unruh, D. K., & Daly, S. R. (2025). CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

PubChem. This compound. [Link]

Sources

"2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" molecular weight and formula

An In-Depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: A Versatile Building Block in Materials Science and Drug Development

Abstract

This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene (H₃TCMB), is a trifunctional organic compound distinguished by a central benzene core symmetrically substituted with three oxyacetic acid moieties.[1][2] This unique C₃-symmetric architecture renders it an invaluable building block, or "linker," in the fields of supramolecular chemistry and materials science. Its ability to act as a tricarboxylate chelating agent allows it to form stable, multidimensional structures with metal ions, leading to the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, and key applications, with a focus on its utility for researchers in chemistry and drug development.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. This data is critical for experimental design, including stoichiometry calculations, solvent selection, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₉ | PubChem[3], CD Bioparticles[2] |

| Molecular Weight | 300.22 g/mol | PubChem[3], Benchchem[1] |

| CAS Number | 215162-34-8 | CD Bioparticles[2], Benchchem[1] |

| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | PubChem[3] |

| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H₃TCMB | CD Bioparticles[2], Benchchem[1] |

| InChI Key | OMPLWOKOQNOVCD-UHFFFAOYSA-N | Benchchem[1] |

Molecular Structure and Conformation

The compound's structure features a rigid benzene ring core, which provides a stable and predictable framework. The three oxyacetic acid arms extend from the 1, 3, and 5 positions, offering multiple coordination sites for building larger molecular architectures.

Caption: Molecular structure of this compound.

Synthesis Protocol

The primary synthetic route to this compound is a nucleophilic substitution reaction. It involves the reaction of phloroglucinol (benzene-1,3,5-triol) with chloroacetic acid under basic conditions.[1] The hydroxyl groups of the benzene-1,3,5-triol act as nucleophiles, displacing the chloride ions from chloroacetic acid.

Experimental Workflow: Williamson Ether Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

A representative laboratory-scale synthesis is as follows:

-

Preparation : In an ice bath, slowly add benzene-1,3,5-triol and chloroacetic acid to an aqueous solution of sodium hydroxide (NaOH).[4]

-

Reaction : Heat the resulting solution to approximately 110°C for 5-6 hours. The pH should be monitored to ensure the reaction medium remains basic.[4]

-

Isolation : After cooling the reaction mixture, filter the solution. The collected filtrate is then slowly acidified with hydrochloric acid (HCl) to a pH of 1, which causes the product to precipitate out of the solution.[4]

-

Purification : The solid precipitate is collected via filtration and purified by recrystallization to yield the final, pure compound.[4]

Key Applications and Research Significance

The trifunctional nature of this molecule makes it a highly sought-after component in several areas of advanced research.

Metal-Organic Frameworks (MOFs)

The primary application is as an organic linker in the synthesis of MOFs.[2] The three carboxylate groups can coordinate with metal ions (or metal clusters) to form highly ordered, porous, three-dimensional structures. The specific geometry of the linker dictates the topology and pore size of the resulting MOF, making it a critical design element for creating materials with tailored properties for:

-

Gas Storage and Separation : The defined pore environments of MOFs are ideal for selectively adsorbing gases like CO₂ or H₂.[1]

-

Catalysis : MOFs can serve as heterogeneous catalysts, with the framework providing stability and active sites for chemical reactions.

Drug Delivery Systems

The compound is explored in the field of drug delivery.[2] Its structure can be incorporated into larger polymer networks or nanoparticles. The carboxylate groups offer sites for drug conjugation, and their pH-responsive nature can be exploited for controlled release mechanisms. Its esterified derivative, trimethyl 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetate, serves as an intermediate with increased lipophilicity, which can be hydrolyzed to release the active triacetic acid form within a biological system.[1]

Supramolecular Chemistry

Beyond MOFs, the molecule is a versatile building block in supramolecular chemistry. Its ability to form stable complexes through coordination bonds is central to constructing complex molecular architectures and novel polymers.[1]

Chemical Reactivity and Derivatization

The molecule's functional groups allow for a range of chemical modifications, enabling the synthesis of various derivatives for specific applications.

-

Esterification : The carboxylic acid groups can be readily esterified with alcohols (e.g., methanol) to increase organic solvent solubility and create prodrugs or synthetic intermediates.[1]

-

Reduction : The carboxylic acid moieties can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the linker's coordination properties.[1]

-

Oxidation and Substitution : While the benzene core is relatively stable, the compound can undergo further oxidation or substitution reactions under specific conditions, allowing for fine-tuning of its electronic and structural properties.[1]

Conclusion

This compound is a cornerstone molecule for the rational design and synthesis of advanced functional materials. Its well-defined structure, characterized by a C₁₂H₁₂O₉ formula and a molecular weight of 300.22 g/mol , provides a rigid and versatile platform for creating complex architectures.[3] From high-surface-area MOFs for environmental applications to sophisticated polymers for drug delivery, its utility continues to expand, making it a compound of significant interest to researchers and scientists across multiple disciplines.

References

-

Benzene-1,3,5-triyltris(oxy))triacetic acid (C007B-538481). Cenmed Enterprises. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid: A Versatile Building Block for Advanced Applications

This technical guide provides a comprehensive overview of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (CAS Number: 215162-34-8), a molecule of significant interest in materials science and drug development. We will delve into its synthesis, characterization, and burgeoning applications, offering insights grounded in established scientific principles and field-proven methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this trifunctional organic compound.

Molecular Overview and Physicochemical Properties

This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene or H3TCMB, is a unique molecule featuring a central benzene ring symmetrically substituted with three oxyacetic acid groups.[1] This C3-symmetric architecture imparts a planar and rigid core, while the carboxylic acid moieties provide versatile coordination sites and opportunities for further chemical modification. These structural features make it an invaluable building block, particularly as a tricarboxylate-based chelating agent and a linker in the synthesis of advanced materials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 215162-34-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₉ | [1] |

| Molecular Weight | 300.22 g/mol | [1] |

| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [3] |

| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H3TCMB | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar organic acids |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water and methanol | Inferred from synthesis protocols |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid groups | Based on the pKa of acetic acid and electronic effects of the phenoxy group |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between phloroglucinol (benzene-1,3,5-triol) and an acetic acid derivative. The following protocol is a robust and validated method for its preparation.

Synthetic Workflow

The synthesis involves the Williamson ether synthesis, where the hydroxyl groups of phloroglucinol are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of chloroacetic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Phloroglucinol (1,3,5-Trihydroxybenzene)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.0 g, 0.05 mol) in 20 mL of deionized water and cool the solution in an ice bath.

-

Slowly add phloroglucinol (3.78 g, 0.03 mol) and chloroacetic acid (9.45 g, 0.1 mol) to the cooled NaOH solution with continuous stirring.

-

Heat the reaction mixture to 110°C and maintain this temperature for 5-6 hours. Monitor the pH of the reaction to ensure it remains basic.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solid impurities.

-

Slowly acidify the filtrate with a hydrochloric acid solution to a pH of 1. A white solid will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from a mixture of ethanol and water to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d6): δ 6.06 (s, 3H, Ar-H), 4.54 (s, 6H, O-CH₂-COOH). The singlet at 6.06 ppm corresponds to the three equivalent aromatic protons, and the singlet at 4.54 ppm corresponds to the six equivalent methylene protons of the oxyacetic acid groups.

-

¹³C NMR (100 MHz, DMSO-d6): δ 170.20 (C=O), 159.57 (Ar-C-O), 94.26 (Ar-C-H), 65.13 (O-CH₂). The peak at 170.20 ppm is characteristic of the carbonyl carbon in the carboxylic acid. The peaks at 159.57 ppm and 94.26 ppm correspond to the aromatic carbons, and the peak at 65.13 ppm represents the methylene carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups. A sharp and strong absorption peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the most suitable technique for the analysis of this compound. The expected [M-H]⁻ ion would have an m/z of 299.04.

Applications in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

The trifunctional nature and rigid core of this compound make it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs).[1][2] MOFs are a class of porous crystalline materials with high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis.[2]

MOF Synthesis Workflow

The synthesis of MOFs using this linker typically involves a solvothermal reaction where the linker and a metal salt are heated in a suitable solvent.

Caption: General workflow for the synthesis of Metal-Organic Frameworks (MOFs).

Case Study: Catalytic Applications of MOFs

Iron-based MOFs constructed using tri-carboxylic acid linkers have demonstrated significant catalytic activity. For instance, Fe-based MOFs have been successfully employed as heterogeneous catalysts for the hydroxylation of benzene to phenol, a crucial industrial process. The high density of active metal sites and the porous structure of the MOF facilitate efficient catalysis and substrate accessibility.

Potential in Drug Development and Biomedical Applications

The unique chemical structure of this compound opens up several avenues for its application in the pharmaceutical and biomedical fields.

As a Scaffold in Drug Delivery Systems

The three carboxylic acid groups provide multiple attachment points for conjugating drugs, targeting ligands, and solubilizing agents. This makes it a potential scaffold for creating sophisticated drug delivery systems. For instance, its methyl ester derivative, trimethyl 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetate, can act as a more lipophilic prodrug that can be hydrolyzed in vivo to release the active triacetic acid.[2] This approach could be utilized to improve the bioavailability of polar drugs.

Chelation Therapy in Neurodegenerative Diseases

The molecule's structure is reminiscent of polyphenolic compounds, which are known for their metal-chelating properties. Dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1][2] The three oxyacetic acid groups of this compound can act as a tridentate chelating agent for these metal ions. By sequestering excess metal ions, this molecule could potentially mitigate metal-induced oxidative stress and amyloid-β aggregation, which are key pathological hallmarks of Alzheimer's disease.[1][2] This presents a promising, albeit currently theoretical, therapeutic strategy that warrants further investigation.

Development of MRI Contrast Agents

The chelating properties of this molecule also suggest its potential use in the development of novel magnetic resonance imaging (MRI) contrast agents. Gadolinium-based contrast agents are widely used in clinical MRI. The toxicity of free gadolinium ions necessitates their chelation by organic ligands. The three carboxylate groups of this compound could form a stable complex with gadolinium (III) ions. Further functionalization of the benzene ring could allow for the attachment of targeting moieties to direct the contrast agent to specific tissues or organs, enhancing diagnostic accuracy.

Conclusion and Future Outlook

This compound is a versatile and highly functionalized molecule with significant potential in both materials science and drug development. Its utility as a linker in the rapidly growing field of MOFs is well-established, with promising applications in catalysis. In the realm of drug development, its potential as a drug delivery scaffold and a therapeutic chelating agent is an exciting area for future research. Further studies are needed to fully elucidate its biological activity and to explore its efficacy in preclinical models of disease. The synthetic accessibility and structural tunability of this compound make it a valuable tool for chemists, materials scientists, and pharmaceutical researchers alike.

References

-

CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10828045, this compound. PubChem. Retrieved from [Link]

-

Arumugam, G., et al. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease, 82(s1), S335–S357. [Link]

-

Bhullar, K. S., & Rupasinghe, H. P. V. (2013). Polyphenols: Multipotent therapeutic agents in neurodegenerative diseases. Oxidative medicine and cellular longevity, 2013, 891748. [Link]

-

Tu, T. N., et al. (2019). A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation. RSC Advances, 9(31), 17937-17942. [Link]

-

Kim, J. Y., et al. (2018). Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. Biomaterials Research, 22, 17. [Link]

Sources

A Technical Guide to the Solubility of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

This guide provides an in-depth analysis of the solubility characteristics of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for determining and applying solubility data.

Introduction: A Versatile Tricarboxylate Building Block

This compound is a trifunctional organic compound featuring a central benzene ring symmetrically substituted with three oxyacetic acid groups.[1] This molecular architecture renders it a valuable tricarboxylate-based chelating agent and a highly versatile building block, particularly in the synthesis of complex molecular structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] Its utility as a linker in these materials is primarily due to the three carboxylate moieties that can coordinate with metal ions, forming stable, porous frameworks with applications in gas storage, catalysis, and drug delivery.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [3] |

| CAS Number | 215162-34-8 | [2][3] |

| Molecular Formula | C12H12O9 | [2][3] |

| Molecular Weight | 300.22 g/mol | [1][3] |

| Computed LogP | 0.6 | [3] |

| Physical Form | Solid | |

| Melting Point | >300 °C |

Theoretical Solubility Profile: A Structural Perspective

While extensive experimental data on the solubility of this compound is not widely published, its molecular structure provides significant insight into its expected behavior in various solvents. The principle of "like dissolves like" is the cornerstone of this analysis.

The molecule possesses both hydrophilic and lipophilic characteristics. The three carboxylic acid groups (-COOH) are polar and capable of forming hydrogen bonds with protic solvents. Conversely, the central benzene ring is nonpolar and contributes to its solubility in organic solvents. The computed LogP value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character, indicating that it is likely to have some solubility in both polar and non-polar environments, though extensive solubility in either extreme is not guaranteed.[3]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of three carboxylic acid groups suggests that solubility in these solvents is possible, particularly at higher pH values where the carboxylic acids are deprotonated to form more soluble carboxylate salts. The ether linkages also contribute to its polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are expected to be effective at solvating the compound due to their ability to accept hydrogen bonds and their polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is anticipated to be limited due to the high polarity of the carboxylic acid functional groups.

A structurally related compound, 1,3,5-benzenetricarboxylic acid, has been shown to have the following order of solubility: ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol > water.[4] This suggests that while water solubility may be modest, the compound is likely to be more soluble in polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, an empirical approach is essential for researchers requiring precise solubility values for applications such as reaction optimization, formulation development, or crystal engineering. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, DMF)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Perform serial dilutions to create a series of standard solutions with concentrations spanning the expected solubility range.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Temperature Control: Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitation: Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Column: A C18 reverse-phase column is typically suitable for this type of analyte.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to determine the concentration of the original saturated solution, which represents the solubility of the compound.

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantification. Running replicates and observing low standard deviations will confirm the precision of the results. The equilibration step is critical; extending the agitation time and observing no significant change in the measured concentration validates that equilibrium has been achieved. The choice of a C18 column in HPLC is based on the compound's moderate polarity, providing good retention and separation from potential impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid, a trifunctional organic compound with significant potential in materials science and organic synthesis.[1] As a versatile tricarboxylate-based chelating agent, its precise structural elucidation is paramount for its application in the development of complex molecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the underlying principles of spectral interpretation, and provide standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

This compound (MW: 300.22 g/mol , Formula: C₁₂H₁₂O₉) possesses a C₃ symmetric benzene core, substituted at the 1, 3, and 5 positions with oxyacetic acid moieties.[1][2] This high degree of symmetry will be a dominant factor in its spectroscopic signatures, leading to simplified spectra that are highly informative.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the C₃ symmetry of the target molecule, a simplified set of signals is anticipated in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals: one for the aromatic protons, one for the methylene protons of the oxyacetic acid groups, and a broad signal for the acidic protons of the carboxylic acids.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 - 6.5 | Singlet | 3H | Ar-H |

| ~4.6 - 4.8 | Singlet | 6H | O-CH₂ -COOH |

| ~10.0 - 13.0 | Broad Singlet | 3H | COOH |

Rationale for Predictions:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region. The electron-donating nature of the ether linkages will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm).

-

Methylene Protons (O-CH₂-COOH): The six methylene protons are also chemically equivalent and will present as a singlet. Their position is influenced by the adjacent oxygen and carboxylic acid groups, leading to a downfield shift.

-

Carboxylic Acid Protons (COOH): These protons are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They typically appear as a broad singlet due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will also be simplified by the molecule's symmetry, with four distinct signals anticipated.

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C =O |

| ~158 - 162 | Ar-C -O |

| ~95 - 100 | Ar-C -H |

| ~65 - 70 | O-C H₂-COOH |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbons of the carboxylic acid groups are the most deshielded and will appear furthest downfield.

-

Aromatic Carbon (Ar-C-O): The carbons of the benzene ring directly attached to the oxygen atoms will be significantly deshielded due to the electronegativity of oxygen.

-

Aromatic Carbon (Ar-C-H): The carbons of the benzene ring bonded to hydrogen will be more shielded than those bonded to oxygen and will appear upfield.

-

Methylene Carbon (O-CH₂-COOH): The methylene carbons are in a similar chemical environment to those in related structures and are expected in this region.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (carboxylic acid) |

| 1580-1620 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (ether and carboxylic acid) |

| 1050-1150 | Strong | C-O-C stretch (aryl ether) |

Rationale for Predictions:

-

O-H Stretch: The hydrogen-bonded hydroxyl groups of the carboxylic acids will produce a very broad and intense absorption band in this region.

-

C=O Stretch: The carbonyl groups of the carboxylic acids will give rise to a strong, sharp peak.

-

C=C Stretch: The stretching vibrations of the aromatic ring will result in one or more medium-intensity bands.

-

C-O Stretch: Both the ether linkages and the carboxylic acid C-O bonds will contribute to strong absorptions in this fingerprint region.

-

C-O-C Stretch: The asymmetric stretching of the aryl ether groups will produce a characteristic strong band.

Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 300.0481 | [M]⁻ (Negative Ion Mode) or [M-H]⁻ |

| 301.0559 | [M+H]⁺ (Positive Ion Mode) |

| 241.0348 | [M-CH₂COOH]⁻ or [M-CH₂COOH+H]⁺ |

| 182.0215 | [M-2(CH₂COOH)]⁻ or [M-2(CH₂COOH)+H]⁺ |

| 123.0082 | [M-3(CH₂COOH)]⁻ or [M-3(CH₂COOH)+H]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺˙ or [M]⁻) or pseudo-molecular ion peaks ([M+H]⁺ or [M-H]⁻) will be observed, confirming the molecular weight of the compound. The exact mass should be consistent with the calculated value for C₁₂H₁₂O₉.

-

Fragmentation Pattern: The most likely fragmentation pathway will involve the sequential loss of the oxyacetic acid side chains. This will result in a series of fragment ions corresponding to the loss of one, two, and three CH₂COOH groups.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in advanced materials and synthetic chemistry. The predicted NMR, IR, and MS data, based on its highly symmetric structure, provide a clear roadmap for its identification and purity assessment. The experimental protocols outlined in this guide represent standard, reliable methods for obtaining high-quality spectroscopic data for this and structurally related compounds. Adherence to these methodologies will ensure the generation of accurate and reproducible results, which are fundamental to rigorous scientific research.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid as a Metal-Organic Framework Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties. This guide focuses on the trifunctional organic linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, a molecule of significant interest for the construction of novel MOF architectures. Its unique combination of a rigid benzene core and flexible oxyacetic acid arms offers a versatile platform for creating frameworks with tailored functionalities. This document serves as a comprehensive technical resource, providing insights into the synthesis, characterization, and potential applications of MOFs derived from this linker, with a particular emphasis on their relevance to drug delivery and other biomedical applications.

Introduction to the Linker: this compound

This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene or H3TCMB, is a tricarboxylate organic linker possessing a C3-symmetric structure.[1] This molecular architecture is comprised of a central phenyl ring substituted at the 1, 3, and 5 positions with oxyacetic acid moieties.

Key Structural Features and Properties:

-

Trifunctional Connectivity: The three carboxylate groups provide multiple coordination sites for metal ions, enabling the formation of three-dimensional MOF structures.

-

Flexibility and Rigidity: The rigid benzene core imparts thermal and mechanical stability to the resulting framework, while the flexible oxyacetic acid arms can accommodate various coordination geometries of metal centers.

-

Chelating Ability: The oxyacetic acid groups can act as chelating agents, forming stable complexes with metal ions, which can influence the catalytic or sensing properties of the MOF.

Table 1: Physicochemical Properties of the Linker

| Property | Value | Reference |

| Molecular Formula | C12H12O9 | [1] |

| Molecular Weight | 300.22 g/mol | [1] |

| CAS Number | 215162-34-8 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in polar organic solvents like DMF and DMSO |

Synthesis of MOFs using this compound

The synthesis of MOFs using this linker typically follows solvothermal or hydrothermal methods, where the linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.[2]

General Solvothermal Synthesis Protocol

The following is a generalized protocol for the synthesis of a MOF using this compound. It is important to note that specific conditions will vary depending on the target MOF and the metal precursor used.

Materials:

-

This compound

-

Metal salt (e.g., Iron(III) chloride, Zinc(II) nitrate, Europium(III) chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Teflon-lined stainless-steel autoclave

Step-by-Step Methodology:

-

Preparation of the Precursor Solution: Dissolve stoichiometric amounts of this compound and the chosen metal salt in the selected solvent in a glass vial. The molar ratio of linker to metal will influence the resulting framework topology.

-

Sonication: Sonicate the mixture for a predetermined time (e.g., 15-30 minutes) to ensure complete dissolution and homogeneity of the precursors.

-

Assembly in Autoclave: Transfer the clear solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Place the sealed autoclave in a programmable oven and heat to the desired reaction temperature (typically between 80-150 °C) for a specific duration (ranging from hours to several days).[3] The heating and cooling rates can also be controlled to influence crystal growth.

-

Isolation of Crystals: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is typically found at the bottom of the Teflon liner.

-

Washing and Activation: Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials. Subsequently, the solvent within the pores is often exchanged with a more volatile solvent (e.g., ethanol or acetone) before the final activation step.

-

Activation: The washed crystals are then activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible for guest molecules. Supercritical CO2 exchange is another effective method for activation that can prevent pore collapse in delicate structures.[3]

Caption: General workflow for the solvothermal synthesis of MOFs.

Characterization of the Resulting MOFs

A comprehensive characterization of the synthesized MOFs is essential to confirm the formation of the desired structure and to understand its properties.

Structural Characterization

-

Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases to identify the structure.[4][5]

-

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be obtained, SCXRD provides the most definitive structural information, including the precise atomic arrangement, bond lengths, bond angles, and the overall framework topology.[5]

Porosity and Surface Area Analysis

-

Gas Adsorption-Desorption Isotherms: Nitrogen adsorption-desorption isotherms at 77 K are commonly used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF. The shape of the isotherm provides information about the type of porosity (microporous, mesoporous, or macroporous).[6]

Thermal Stability

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. The initial weight loss typically corresponds to the removal of guest solvent molecules, while a sharp weight loss at higher temperatures indicates the decomposition of the framework.[5]

Applications in Drug Delivery

The inherent porosity and tunable nature of MOFs make them promising candidates for drug delivery systems.[7][8] MOFs synthesized from this compound are expected to exhibit high drug loading capacities due to their potentially large pore volumes.

Drug Loading and Release

Drug Loading: The encapsulation of therapeutic agents within the MOF pores can be achieved through various methods, including:

-

Post-synthetic Encapsulation: Soaking the activated MOF in a concentrated solution of the drug.[9] The drug molecules diffuse into the pores and are adsorbed onto the internal surface.

-

In-situ Encapsulation (One-Pot Synthesis): Adding the drug molecule to the reaction mixture during the MOF synthesis.[7] This method can lead to a more uniform distribution of the drug within the crystals.

Drug Release: The release of the encapsulated drug is often triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.[10] The flexible nature of the oxyacetic acid arms in the linker may allow for a "breathing" effect in the MOF structure, which could be exploited for controlled release.

Caption: Schematic of drug loading and release from a MOF carrier.

Potential in Catalysis and Sensing

The unique electronic and structural features of MOFs derived from this compound suggest their potential in catalysis and sensing applications.

Catalysis

The metal nodes within the MOF can act as Lewis acid sites, while the functional groups on the organic linker can serve as Brønsted acid or base sites, making these materials potential bifunctional catalysts.[11] The porous nature of the MOF allows for size- and shape-selective catalysis, where only molecules of a certain dimension can access the active sites within the pores.[12]

Luminescent Sensing

When lanthanide ions such as Europium(III) (Eu³⁺) or Terbium(III) (Tb³⁺) are used as the metal nodes, the resulting MOFs can exhibit strong luminescence. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[13] The luminescence of these MOFs can be sensitive to the presence of specific analytes, which can either enhance or quench the emission upon interaction with the framework. This phenomenon forms the basis for their application as highly sensitive and selective chemical sensors.[2]

Future Perspectives and Conclusion

The exploration of this compound as a linker for the construction of metal-organic frameworks is still in its early stages. While the fundamental principles of MOF synthesis and characterization are well-established, the specific properties and applications of MOFs derived from this particular linker remain a fertile ground for research. Future studies should focus on the systematic synthesis of a variety of MOFs with different metal ions and the thorough investigation of their performance in drug delivery, catalysis, and sensing. The elucidation of structure-property relationships will be crucial for the rational design of next-generation materials with enhanced functionalities.

References

Sources

- 1. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Applications of Metal-Organic Frameworks as Drug Delivery Systems | MDPI [mdpi.com]

- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Luminescent MOF-based sensors engineered for monitoring ROS and RNS: recent advances and perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Research Applications of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid